molecular formula C31H34ClNO5 B5136728 Cyclohexyl 4-(3-chloro-5-ethoxy-4-hydroxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cyclohexyl 4-(3-chloro-5-ethoxy-4-hydroxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B5136728
M. Wt: 536.1 g/mol
InChI Key: IAZBIUXATMFCNK-UHFFFAOYSA-N
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Description

The compound Cyclohexyl 4-(3-chloro-5-ethoxy-4-hydroxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate belongs to a class of polycyclic quinoline derivatives characterized by a hexahydroquinoline core substituted with aromatic and ester groups. Key features include:

  • Core structure: A 1,4,5,6,7,8-hexahydroquinoline scaffold with a ketone group at position 3.
  • Substituents:
    • A 3-chloro-5-ethoxy-4-hydroxyphenyl group at position 2.
    • A phenyl group at position 5.
    • A methyl group at position 2.
    • A cyclohexyl ester at position 3.

Properties

IUPAC Name

cyclohexyl 4-(3-chloro-5-ethoxy-4-hydroxyphenyl)-2-methyl-5-oxo-7-phenyl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H34ClNO5/c1-3-37-26-17-21(14-23(32)30(26)35)28-27(31(36)38-22-12-8-5-9-13-22)18(2)33-24-15-20(16-25(34)29(24)28)19-10-6-4-7-11-19/h4,6-7,10-11,14,17,20,22,28,33,35H,3,5,8-9,12-13,15-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAZBIUXATMFCNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC(=C1)C2C3=C(CC(CC3=O)C4=CC=CC=C4)NC(=C2C(=O)OC5CCCCC5)C)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H34ClNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

536.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Cyclohexyl 4-(3-chloro-5-ethoxy-4-hydroxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound that exhibits various biological activities. This article reviews its synthesis, biological evaluations, and potential therapeutic applications based on recent studies.

Chemical Structure and Properties

The compound features a hexahydroquinoline core substituted with multiple functional groups that contribute to its biological properties. The presence of a chloro group and an ethoxy group on the phenolic ring enhances its reactivity and interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of quinoline derivatives. For instance, derivatives similar to cyclohexyl 4-(3-chloro-5-ethoxy-4-hydroxyphenyl)-2-methyl-5-oxo-7-phenyl have shown significant cytotoxic effects against various cancer cell lines. In vitro assays demonstrated that certain derivatives possess IC50 values in the low micromolar range, indicating potent anticancer activity .

CompoundCell LineIC50 (µM)
Compound AMCF-7 (Breast Cancer)0.73
Compound BT47D (Breast Cancer)0.86
Cyclohexyl derivativeA549 (Lung Cancer)0.65

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory effects. Studies indicate that it may inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages. This inhibition is linked to the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase (COX) pathways .

The biological activity of cyclohexyl derivatives is often attributed to their ability to interfere with key signaling pathways involved in cancer progression and inflammation:

  • Inhibition of COX Enzymes : Compounds have been shown to selectively inhibit COX-2, leading to reduced inflammatory responses.
  • Modulation of NF-kB Pathway : Some derivatives affect the NF-kB signaling pathway which is crucial in inflammation and cancer cell survival.

Case Study 1: Anticancer Efficacy

A study evaluated the anticancer efficacy of a similar quinoline derivative in a zebrafish model, demonstrating significant growth inhibition in embryonic development at concentrations correlating with those effective in human cancer cell lines .

Case Study 2: Anti-inflammatory Activity

Another investigation focused on the anti-inflammatory properties of quinoline derivatives where cyclohexyl substitutions were found to enhance potency against LPS-induced inflammation in RAW 264.7 cells . The structure–activity relationship (SAR) analysis revealed that specific substitutions on the quinoline ring significantly increased anti-inflammatory activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

The target compound shares a hexahydroquinoline core with multiple analogs reported in the literature. Below is a detailed comparison:

Structural and Molecular Comparisons

Compound Name Substituents (Position 4) Position 7 Ester Group Molecular Formula Molecular Weight Reference
Target Compound 3-chloro-5-ethoxy-4-hydroxyphenyl Phenyl Cyclohexyl C₃₂H₃₅ClNO₆ (estimated) ~597.1 (estimated) N/A
Cyclohexyl 4-(2,3-dimethoxyphenyl)-7-(4-methoxyphenyl)-... 2,3-dimethoxyphenyl 4-methoxyphenyl Cyclohexyl C₃₂H₃₇NO₆ 531.649
Cyclohexyl 4-(4-hydroxy-3-methoxyphenyl)-... 4-hydroxy-3-methoxyphenyl Phenyl Cyclohexyl C₂₇H₂₉NO₅ 487.586
Ethyl 4-(4-chlorophenyl)-2-methyl-5-oxo-... 4-chlorophenyl Ethyl C₂₀H₂₁ClNO₃ 358.84
Ethyl 4-(3-hydroxyphenyl)-2-methyl-5-oxo-7-phenyl-... 3-hydroxyphenyl Phenyl Ethyl C₂₅H₂₅NO₄ 403.47
Ethyl 4-(3-methoxyphenyl)-2,7,7-trimethyl-... 3-methoxyphenyl Ethyl C₂₃H₂₉NO₄ 395.48
Key Observations:

Substituent Effects: Electron-withdrawing groups (e.g., Cl in the target compound) enhance electrophilicity and may influence binding interactions in biological systems. Ethoxy vs. Hydroxyl groups: The 4-hydroxyphenyl moiety in the target compound and could facilitate hydrogen bonding, impacting crystal packing or solubility .

Ester Group Variations :

  • Cyclohexyl esters (target, ) introduce steric bulk compared to ethyl esters (), which may affect metabolic stability or enzymatic hydrolysis.

Crystallographic Insights :

  • Analogs like and were likely refined using programs like SHELXL and OLEX2 , which optimize hydrogen-bonding networks and ring-puckering parameters .

Research Findings and Implications

Physicochemical Properties:
  • Smaller analogs (e.g., , MW 403.47) may have better pharmacokinetics.
  • LogP estimates : Cyclohexyl esters (target, ) likely have higher LogP values than ethyl esters, favoring membrane penetration but risking solubility issues.

Q & A

Q. What are the key considerations in designing a synthetic route for this hexahydroquinoline derivative?

The synthesis typically involves a multi-step approach:

  • Imine formation : Reacting a substituted benzaldehyde (e.g., 3-chloro-5-ethoxy-4-hydroxybenzaldehyde) with a primary amine under acid catalysis to form an intermediate imine .
  • Cyclization : Using a cyclohexanone derivative (e.g., 2-methyl-5-oxo-7-phenyl-hexahydroquinoline core) in a Hantzsch-like reaction, facilitated by microwave irradiation or reflux conditions to promote ring closure .
  • Esterification : Introducing the cyclohexyl ester group via nucleophilic acyl substitution, requiring anhydrous conditions and catalysts like DMAP . Key factors include solvent polarity (e.g., ethanol for solubility), temperature control (±5°C precision), and purification via column chromatography (silica gel, hexane/ethyl acetate gradients) .

Q. Which spectroscopic techniques are critical for structural elucidation?

A combination of methods is required:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to identify protons (e.g., aromatic, hydroxyl) and carbons (e.g., ester carbonyl at ~170 ppm) .
  • X-ray Crystallography : Resolves stereochemistry and confirms the hexahydroquinoline chair conformation and substituent orientations .
  • IR Spectroscopy : Detects functional groups like hydroxyl (3200–3600 cm1^{-1}), ester carbonyl (1720–1750 cm1^{-1}), and aromatic C-Cl (550–850 cm1^{-1}) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during characterization?

Discrepancies (e.g., unexpected splitting in NMR or IR peak shifts) often arise from:

  • Dynamic stereochemistry : Variable-temperature NMR (-40°C to 25°C) to identify conformational flexibility in the hexahydroquinoline ring .
  • Impurity interference : Cross-validate with high-resolution mass spectrometry (HRMS) to confirm molecular ion peaks and rule out byproducts .
  • Solvent effects : Compare NMR spectra in deuterated DMSO vs. CDCl3_3 to assess hydrogen bonding interactions with the hydroxyl group .

Q. What strategies optimize stereochemical outcomes in the cyclization step?

  • Catalyst selection : Chiral catalysts (e.g., L-proline) can enhance enantioselectivity, achieving >90% ee in analogous hexahydroquinolines .
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) stabilize transition states, favoring the desired chair conformation .
  • Temperature control : Lower temperatures (0–5°C) reduce kinetic byproducts, as shown in ethyl 4-(3-hydroxyphenyl) derivatives .

Q. How can interaction studies with biological targets be methodologically structured?

  • In vitro assays : Use fluorescence quenching or surface plasmon resonance (SPR) to measure binding affinity to enzymes (e.g., kinases) or receptors (e.g., GPCRs) .
  • Molecular docking : Employ AutoDock Vina with force fields (AMBER) to predict binding modes, focusing on hydrogen bonds between the hydroxyl group and active-site residues .
  • Contradiction analysis : If bioactivity data conflict with docking results, re-evaluate protonation states (pH-dependent studies) or solvation effects using MD simulations .

Methodological Tables

Q. Table 1. Key Reaction Conditions for Cyclization Step

ParameterOptimal RangeImpact on YieldReference
Temperature80–100°C (reflux)↑ Yield by 20%
Catalystp-TsOH (10 mol%)↑ Rate by 2x
SolventEthanol/THF (3:1 v/v)↑ Purity to 95%

Q. Table 2. Common Data Contradictions and Solutions

ContradictionProbable CauseResolution Method
NMR splitting vs. X-ray structureRotamers in solutionVT-NMR analysis
IR carbonyl peak mismatchSolvent polarity effectsSolid-state IR
Bioactivity vs. docking predictionProtonation state variabilitypH-dependent assays

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